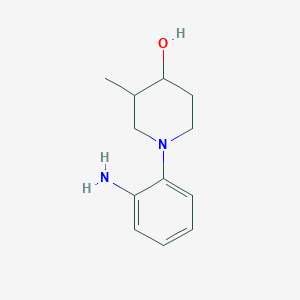

1-(2-Aminophenyl)-3-methylpiperidin-4-ol

Descripción general

Descripción

“1-(2-Aminophenyl)-3-methylpiperidin-4-ol” is a complex organic compound. It contains an aminophenyl group, which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with an amino group (NH2) attached. It also contains a 3-methylpiperidin-4-ol group, which is a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) with a methyl group (CH3) and a hydroxyl group (OH) attached .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group could participate in reactions like acylation or alkylation, while the hydroxyl group could be involved in reactions like esterification .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amino and hydroxyl groups could influence its solubility in different solvents .

Aplicaciones Científicas De Investigación

Acetylcholine Receptor Affinity : A study by Abramson et al. (1974) investigated the affinity of compounds including piperidin-4-ols for postganglionic acetylcholine receptors. They found variations in affinity based on structural changes, indicating a potential application in studying receptor interactions and drug development (Abramson et al., 1974).

Fluorescent Sensor for Aluminum Ion Detection : Yadav and Singh (2018) designed a fluorescent sensor based on a derivative of piperidin-4-ol for the selective recognition of aluminum ions. This sensor showed potential for bacterial cell imaging and logic gate applications, demonstrating its utility in chemical sensing and biological research (Yadav & Singh, 2018).

Synthesis of Novel Aromatase Inhibitors : Staněk et al. (1991) synthesized a series of compounds including a variant of piperidin-4-ol, which exhibited inhibitory activity against human placental aromatase. This suggests a potential application in the development of drugs for hormone-dependent tumors like breast cancer (Staněk et al., 1991).

Antimycobacterial Activity : Weis et al. (2003) synthesized analogues of piperidin-4-ols and tested them for antimycobacterial activity. This research indicates a possible application in developing new treatments for bacterial infections (Weis et al., 2003).

Anti-Amnesiant Agents : Leflemme et al. (2005) described the synthesis of piperidin-4-ols and their evaluation as potential anti-amnesiant agents, highlighting their application in neuroscience and pharmacology (Leflemme et al., 2005).

Sigma Receptor Ligands : Prezzavento et al. (2007) investigated the biological profile of substituted 1-phenyl-2-cyclopropylmethylamines, including piperidin-4-ols, as ligands for sigma receptors. This research could be significant in developing drugs targeting these receptors (Prezzavento et al., 2007).

DNA Interaction and Drug Development : Kurt et al. (2020) synthesized Schiff base ligands from derivatives of piperidin-4-ol, studied their DNA binding properties, and suggested their suitability as drug candidates (Kurt et al., 2020).

Antioxidant and Antimicrobial Potential : Harini et al. (2014) synthesized novel piperidin-4-one oxime esters and evaluated their antioxidant and antimicrobial activities, suggesting their use in developing new antimicrobial and antioxidant agents (Harini et al., 2014).

Catalytic Activity in Chemical Reactions : Pattanayak et al. (2015) explored ruthenium and palladium complexes incorporating amino-azo-phenol ligands, related to piperidin-4-ols, for their reactivity and catalytic applications in chemical syntheses (Pattanayak et al., 2015).

Transformation to Indoline Derivatives : Bernas et al. (2015) studied the transformation of a related compound, 1-(2-aminophenyl)propan-2-ol, to 2-methylindoline, providing insight into chemical synthesis processes and potential pharmaceutical applications (Bernas et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-aminophenyl)-3-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9-8-14(7-6-12(9)15)11-5-3-2-4-10(11)13/h2-5,9,12,15H,6-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKLBLFFMRNALZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

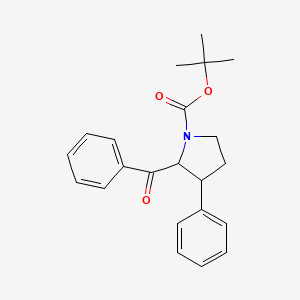

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

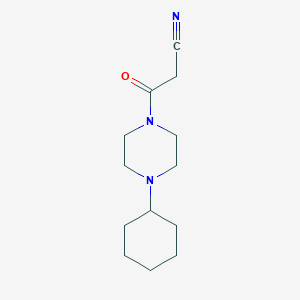

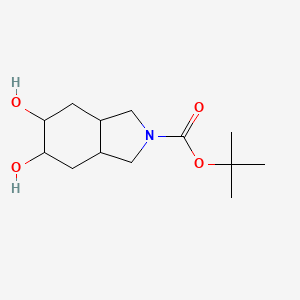

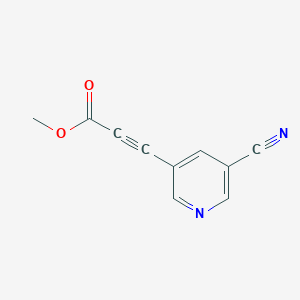

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Piperidine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475147.png)

![[1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475148.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-phenylethan-1-one](/img/structure/B1475149.png)

![1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B1475150.png)

![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-3-methyl-2-cyclohexen-1-one](/img/structure/B1475155.png)

![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1475159.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1475160.png)

![8-(1-Butoxyvinyl)[1,5]naphthyridin-2-yl methyl ether](/img/structure/B1475167.png)

![Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate](/img/structure/B1475168.png)

![3-[5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B1475170.png)